molecular formula C9H10N2O4 B14276979 5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione CAS No. 156973-14-7

5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

Cat. No.: B14276979
CAS No.: 156973-14-7
M. Wt: 210.19 g/mol
InChI Key: WAXIUEZBEULFPU-UHFFFAOYSA-N
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Description

5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione is a synthetic compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione typically involves the reaction of ethynyl derivatives with pyrimidine precursors under controlled conditions. One common method includes the condensation of ethynyl compounds with pyrimidine-2,4-dione in the presence of a base, such as sodium hydroxide, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to ethyl or other alkyl

Properties

CAS No.

156973-14-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

5-ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N2O4/c1-2-7-5-11(6-15-4-3-12)9(14)10-8(7)13/h1,5,12H,3-4,6H2,(H,10,13,14)

InChI Key

WAXIUEZBEULFPU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)COCCO

Origin of Product

United States

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